molecular formula C9H7FN6 B14446300 7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 77869-26-2

7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole

Katalognummer: B14446300
CAS-Nummer: 77869-26-2
Molekulargewicht: 218.19 g/mol
InChI-Schlüssel: MLZKOVXPLOJIPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by a triazinoindole core, which is a fused ring system combining an indole and a triazine ring, with a fluorine atom at the 7-position and a hydrazinyl group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the hydrazinyl group or other functional groups present in the molecule.

    Substitution: The fluorine atom and hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted triazinoindole derivatives.

Wissenschaftliche Forschungsanwendungen

7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole involves its ability to bind to iron ions. This binding can disrupt the iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. The compound selectively binds to ferrous ions, and the addition of ferrous ions can abolish its cytotoxicity . This suggests that the compound’s mechanism of action is at least partially mediated through its interaction with iron ions and the subsequent induction of apoptosis via the mitochondrial pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern, which includes a fluorine atom at the 7-position and a hydrazinyl group at the 3-position. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

77869-26-2

Molekularformel

C9H7FN6

Molekulargewicht

218.19 g/mol

IUPAC-Name

(7-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine

InChI

InChI=1S/C9H7FN6/c10-4-1-2-5-6(3-4)12-8-7(5)15-16-9(13-8)14-11/h1-3H,11H2,(H2,12,13,14,16)

InChI-Schlüssel

MLZKOVXPLOJIPV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)NC3=C2N=NC(=N3)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.